JWG-071

Content Navigation

Legacy ERK5 inhibitors (e.g., XMD8-92) produce false-positive phenotypic readouts due to BRD4 bromodomain off-target activity. JWG-071 eliminates this polypharmacology, enabling unambiguous ERK5 target validation.

- ERK5 IC50: 88 nM; LRRK2 IC50: 109 nM; no detectable BET inhibition.

- High oral bioavailability (84% in mice) with a 4.34 h half-life for in vivo efficacy studies.

- Global shipping from certified stock; typical lead time 1-3 business days.

CAS Number

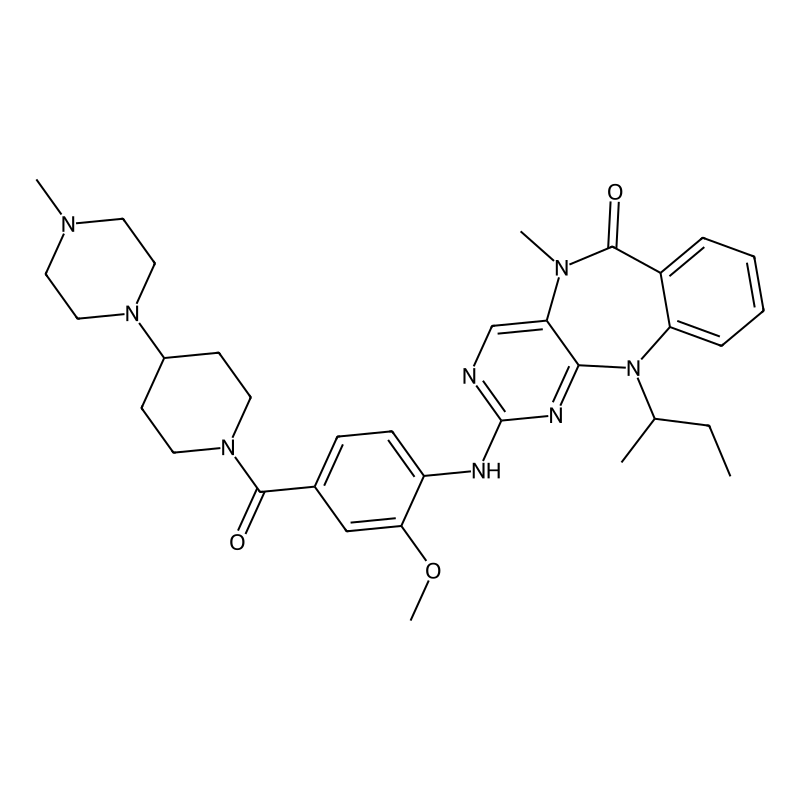

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Purity

Package Size

JWG-071 is an ATP-competitive, highly selective chemical probe targeting Extracellular Signal-Regulated Kinase 5 (ERK5/MAPK7), exhibiting an IC50 of 88 nM [1]. Unlike previous generations of pyrimido-diazepine inhibitors, JWG-071 was rationally engineered to decouple kinase inhibition from bromodomain (BET) polypharmacology [1]. It also demonstrates potent activity against LRRK2 (IC50 = 109 nM) [1]. For procurement professionals and lead researchers, JWG-071 represents the definitive standard for ERK5 target validation, offering high oral bioavailability (84% in mice) and eliminating the confounding off-target effects that plagued earlier benchmark compounds[2].

Research Fit

References

- [1] Wang, J., et al. 'Structural and Atropisomeric Factors Governing the Selectivity of Pyrimido-benzodiazipinones as Inhibitors of Kinases and Bromodomains.' ACS Chemical Biology, 13(9), 2438-2448 (2018).

- [2] Gomez, N., et al. 'The ERK5/NF-κB signaling pathway targets endometrial cancer proliferation and survival.' bioRxiv (2022).

Substituting JWG-071 with older, generic in-class alternatives like XMD8-92 or XMD17-109 fundamentally compromises experimental integrity [1]. Legacy ERK5 inhibitors possess potent, unintended off-target activity against the BRD4 bromodomain[1]. Because BRD4 regulates major oncogenes such as c-Myc, using these older probes yields false-positive phenotypic readouts—such as anti-proliferative or anti-inflammatory effects—that are actually driven by BET inhibition rather than ERK5 blockade [1]. JWG-071 is specifically designed to eliminate this polypharmacology, making it non-interchangeable for laboratories requiring clean, unambiguous mechanistic data [1].

Substitution Risk

Elimination of BRD4 Bromodomain Off-Target Activity

JWG-071 was engineered to resolve the BRD4 cross-reactivity inherent in earlier pyrimido-benzodiazipinones. While the legacy probe XMD17-109 exhibits significant BET bromodomain inhibition, JWG-071 demonstrates a 10-fold improved selectivity profile against BRD4, with a BRD4 IC50 of approximately 6 µM [1]. Consequently, JWG-071 does not suppress the BRD4 target gene c-Myc, ensuring that observed cellular phenotypes are strictly ERK5-dependent [2].

| Evidence Dimension | BRD4 Inhibition (IC50) and Selectivity |

| Target Compound Data | BRD4 IC50 ~6 µM (No c-Myc suppression) |

| Comparator Or Baseline | XMD17-109 / XMD8-85 (Potent BRD4 inhibitors) |

| Quantified Difference | 10-fold improvement in BRD4 selectivity over XMD17-109 |

| Conditions | In vitro biochemical bromodomain assay and cellular c-Myc expression |

Procuring JWG-071 prevents costly false-positive efficacy readouts caused by unintended BET bromodomain inhibition.

Enhanced ERK5 Target Potency

In addition to resolving off-target liabilities, JWG-071 provides enhanced primary target engagement. In biochemical ATP-site competition assays, JWG-071 inhibits ERK5 with an IC50 of 88 nM, representing a 2-fold improvement in ERK5 inhibitory activity compared to the prior benchmark compound XMD17-109 [1].

| Evidence Dimension | ERK5 Kinase Inhibition (IC50) |

| Target Compound Data | 88 nM |

| Comparator Or Baseline | XMD17-109 (ERK5-IN-1) |

| Quantified Difference | 2-fold improved ERK5 activity |

| Conditions | In vitro ATP-site competition binding assay |

Higher potency allows for lower dosing in cellular assays, minimizing general chemical toxicity and improving the therapeutic window in preclinical models.

In Vivo Pharmacokinetic Suitability for Xenograft Models

For translational procurement, a probe must be processable and suitable for systemic administration. JWG-071 demonstrates a highly favorable pharmacokinetic profile in murine models, achieving 84% oral bioavailability. It reaches a Tmax of 1 hour and maintains a half-life of 4.34 hours, allowing for standard oral dosing regimens without the need for complex intravenous formulations [1].

| Evidence Dimension | Oral Bioavailability and Half-life |

| Target Compound Data | 84% oral bioavailability; T1/2 = 4.34 hours |

| Comparator Or Baseline | Baseline preclinical kinase inhibitors |

| Quantified Difference | Exceptionally high oral bioavailability (>80%) for a complex kinase probe |

| Conditions | Murine pharmacokinetic profiling (systemic administration) |

High oral bioavailability simplifies in vivo formulation and administration, making it the preferred choice for long-term xenograft efficacy studies.

Preservation of Cell Death Assay Integrity (Ferroptosis Models)

Recent studies in drug-resistant cancer models highlight another critical flaw in legacy ERK5 inhibitors: XMD8-92 artificially protects cells from GPX4-inhibition-mediated ferroptosis, an effect occurring independently of ERK5. In contrast, JWG-071 exhibits no such anti-ferroptotic off-target activity, preserving the integrity of cell death assays in CRISPR-validated ERK5-deficient models [1].

| Evidence Dimension | Off-target anti-ferroptotic activity |

| Target Compound Data | No protection against GPX4-mediated ferroptosis |

| Comparator Or Baseline | XMD8-92 |

| Quantified Difference | Complete elimination of off-target ferroptosis rescue |

| Conditions | GPX4-inhibition in CRISPR-mediated ERK5-deficient breast cancer cells |

Ensures that researchers studying drug resistance and ferroptosis do not obtain confounded survival data due to the inhibitor's background chemistry.

Deconvolution of ERK5 vs. BRD4 Pharmacology in Oncology

Because JWG-071 eliminates the BET bromodomain polypharmacology seen in legacy probes, it is the mandatory choice for validating ERK5 as a therapeutic target in cancer models. It allows researchers to definitively attribute anti-proliferative or anti-inflammatory phenotypes to ERK5 blockade rather than c-Myc suppression via BRD4 [1].

Preclinical Oral Dosing in Tumor Xenograft Models

With its 84% oral bioavailability and 4.34-hour half-life, JWG-071 is highly suited for in vivo efficacy studies. Procurement teams supporting translational oncology can rely on this compound for standard oral gavage protocols in murine xenograft models, avoiding the formulation challenges associated with poorly bioavailable analogs[2].

Investigation of Ferroptosis and Drug-Tolerant Persister Cells

In studies evaluating drug resistance mechanisms and GPX4-mediated ferroptosis, JWG-071 is the preferred ERK5 inhibitor. Unlike XMD8-92, it does not exert off-target anti-ferroptotic effects, ensuring that cell survival assays accurately reflect true biological responses to therapeutic pressure [3].

Application Fit Matrix

References

- [1] Wang, J., et al. 'Structural and Atropisomeric Factors Governing the Selectivity of Pyrimido-benzodiazipinones as Inhibitors of Kinases and Bromodomains.' ACS Chemical Biology, 13(9), 2438-2448 (2018).

- [2] Gomez, N., et al. 'The ERK5/NF-κB signaling pathway targets endometrial cancer proliferation and survival.' bioRxiv (2022).

- [3] Lombardi, Z. 'Investigating the mechanisms of cancer cell adaptation to survive therapeutic pressure.' Ph.D. Thesis, The University of Manchester (2025).

XLogP3

Exact Mass

Appearance

Storage

Explore Compound Types